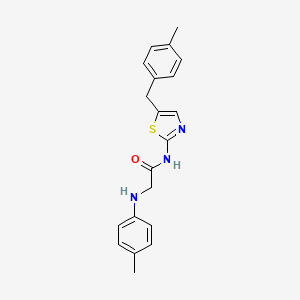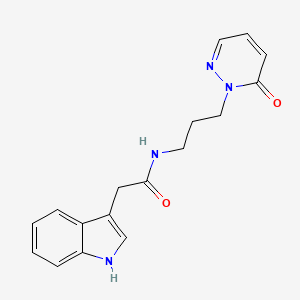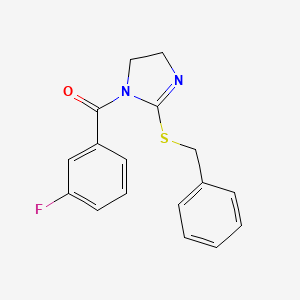
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide, also known as CPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide acts as an inhibitor of certain enzymes and ion channels, which leads to the modulation of various cellular processes. For example, inhibition of protein kinase C and protein kinase A can lead to the modulation of cell signaling pathways, while inhibition of TRPV1 can lead to the modulation of pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the immune response. This compound has also been shown to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.
実験室実験の利点と制限
One advantage of using 4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide in lab experiments is that it is a highly specific inhibitor of certain enzymes and ion channels, which allows for the precise modulation of cellular processes. However, one limitation is that this compound may have off-target effects, which can lead to unintended consequences.
将来の方向性
There are several future directions for the use of 4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide in scientific research. One direction is the development of this compound analogs that have improved specificity and potency. Another direction is the use of this compound in the development of new therapeutic agents for the treatment of pain and cancer. Additionally, this compound can be used to study the function of other ion channels and enzymes, which can lead to the discovery of new drug targets.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. This compound acts as an inhibitor of certain enzymes and ion channels, which leads to the modulation of various cellular processes. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for the use of this compound in scientific research.
合成法
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide has been synthesized using various methods, including the reaction of 5-chloropyrimidine-2-carboxylic acid with N,N-dimethylpiperidine in the presence of a coupling agent. Another method involves the reaction of 5-chloropyrimidine-2-carboxylic acid with N,N-dimethylpiperidine in the presence of thionyl chloride, followed by the addition of N,N-dimethylformamide. The reaction yields a white solid, which can be purified using column chromatography.
科学的研究の応用
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide has been used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and protein kinase A, which are involved in signal transduction pathways. This compound has also been used to study the function of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
特性
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-16(2)12(18)17-5-3-10(4-6-17)19-11-14-7-9(13)8-15-11/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPIQYWXPGAEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2720105.png)
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2720109.png)
![2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2720111.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2720117.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2720124.png)